2-benzo[f]quinolin-3-ylindene-1,3-dione
Description
2-Benzo[f]quinolin-3-ylindene-1,3-dione is a heterocyclic compound featuring an indene-1,3-dione core fused with a benzo[f]quinoline moiety.
Properties
CAS No. |
63216-89-7 |
|---|---|
Molecular Formula |
C22H13NO2 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
2-benzo[f]quinolin-3-ylindene-1,3-dione |
InChI |
InChI=1S/C22H13NO2/c24-21-16-7-3-4-8-17(16)22(25)20(21)19-12-10-15-14-6-2-1-5-13(14)9-11-18(15)23-19/h1-12,20H |
InChI Key |
WPKTWXFYOAVLHB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=N3)C4C(=O)C5=CC=CC=C5C4=O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=N3)C4C(=O)C5=CC=CC=C5C4=O |
Other CAS No. |
63216-89-7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzo[f]quinolin-3-ylindene-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzo[f]quinoline-2-carbaldehyde with thiosemicarbazide, followed by cyclization reactions to form the desired heterocyclic structure . The reaction conditions often require the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purity of the final product is typically ensured through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-benzo[f]quinolin-3-ylindene-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various quinoline and indene derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-benzo[f]quinolin-3-ylindene-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-benzo[f]quinolin-3-ylindene-1,3-dione involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, such as monoamine oxidase, by binding to their active sites . This inhibition can lead to an increase in the levels of neurotransmitters, which may have therapeutic effects in the treatment of neurological disorders.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s indene-1,3-dione core is shared with several derivatives, but substituents dictate its properties:
- 2-[4-(Methylsulfanyl)phenyl]indane-1,3-dione (): Replaces the benzoquinoline with a 4-(methylsulfanyl)phenyl group, showing anticoagulant activity comparable to anisindione. The sulfanyl group enhances lipophilicity (ClogP ≈ 3.2), improving membrane permeability .
- 2-(((4-(1,2,4-Triazolyl)phenyl)amino)ethylidene)indane-1,3-dione (): Incorporates a triazole pharmacophore, which may enhance binding to metalloenzymes or receptors. Its molar mass (330.34 g/mol) and moderate ClogP (~2.8) suggest balanced solubility and bioavailability .
- Benzo[f]ninhydrin (): A dihydroxyindene-dione derivative used in forensic fingerprint detection. The hydroxyl groups increase polarity (ClogP ~1.5), favoring aqueous solubility but limiting CNS penetration .
Physicochemical Properties
*Estimated via analogous compounds.
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